molecular formula C17H17N5OS B12139361 2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-methylphenyl)acetamide

2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-methylphenyl)acetamide

Cat. No.: B12139361
M. Wt: 339.4 g/mol
InChI Key: ZXNNQGJIMQAVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyridyl and methylphenyl groups. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems and potential as a therapeutic agent.

    Medicine: As a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with pyridyl and methylphenyl groups. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.

Uniqueness

What sets 2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-methylphenyl)acetamide apart is its unique combination of functional groups, which may confer specific biological activities or chemical properties not found in other compounds.

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N5OS/c1-12-5-3-7-14(9-12)19-15(23)11-24-17-21-20-16(22(17)2)13-6-4-8-18-10-13/h3-10H,11H2,1-2H3,(H,19,23)

InChI Key

ZXNNQGJIMQAVPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.